molecular formula C5H11N3O B13717212 N-(Methyl-d3)-N'-nitrosopiperazine

N-(Methyl-d3)-N'-nitrosopiperazine

Cat. No.: B13717212
M. Wt: 132.18 g/mol
InChI Key: CEAIOKFZXJMDAS-FIBGUPNXSA-N
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Description

N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the nitrosation of N-(Methyl-d3)-piperazine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The general reaction scheme is as follows:

    N-(Methyl-d3)-piperazine: is dissolved in an aqueous acidic solution.

    Sodium nitrite: is added slowly to the solution while maintaining a low temperature to control the reaction rate.

  • The reaction mixture is stirred for a specific period, allowing the formation of N-(Methyl-d3)-N’-nitrosopiperazine.
  • The product is then extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: to handle the increased volume of reactants.

    Automated systems: to control the addition of reagents and maintain reaction conditions.

    Efficient purification methods: to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:

    Chemistry: Used as a probe to study reaction mechanisms and isotopic effects.

    Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

    Medicine: Investigated for its potential role in drug development and pharmacokinetics.

    Industry: Utilized in the synthesis of labeled compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosopiperazine: The non-deuterated analog of N-(Methyl-d3)-N’-nitrosopiperazine.

    N-Nitrosomorpholine: Another nitrosamine with a similar structure but different ring system.

    N-Nitrosodiethylamine: A nitrosamine with different alkyl groups.

Uniqueness

N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and understanding isotopic effects. This makes it a valuable tool in research areas where precise tracking of molecular transformations is required.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

132.18 g/mol

IUPAC Name

1-nitroso-4-(trideuteriomethyl)piperazine

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3

InChI Key

CEAIOKFZXJMDAS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)N=O

Canonical SMILES

CN1CCN(CC1)N=O

Origin of Product

United States

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